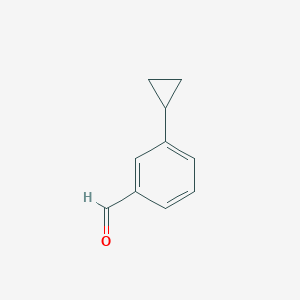3-Cyclopropylbenzaldehyde
CAS No.: 201851-03-8
Cat. No.: VC2029356
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 201851-03-8 |
|---|---|
| Molecular Formula | C10H10O |
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | 3-cyclopropylbenzaldehyde |
| Standard InChI | InChI=1S/C10H10O/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6-7,9H,4-5H2 |
| Standard InChI Key | COHGKAMBYJGYOZ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC=CC(=C2)C=O |
| Canonical SMILES | C1CC1C2=CC=CC(=C2)C=O |
Introduction
3-Cyclopropylbenzaldehyde is an organic compound with the molecular formula CHO. It belongs to the class of aromatic aldehydes, featuring a cyclopropyl group attached to a benzaldehyde moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.
Synthesis
The synthesis of 3-Cyclopropylbenzaldehyde typically involves the reaction of a suitable precursor, such as cyclopropylbenzene derivatives, with reagents that introduce the aldehyde group. Common methods include the oxidation of cyclopropylbenzyl alcohol or the reduction of cyclopropylbenzoic acid derivatives.
Applications and Biological Activities
While specific biological activities of 3-Cyclopropylbenzaldehyde are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, aromatic aldehydes are known for their potential in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Safety and Handling
3-Cyclopropylbenzaldehyde is classified as a skin irritant and may cause respiratory irritation. Proper handling requires protective equipment, including gloves and safety glasses, and it should be stored in a well-ventilated area away from heat sources.
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation (not specifically listed for this compound but common for aldehydes) |
| H335 | May cause respiratory irritation |
Research Findings
Research on 3-Cyclopropylbenzaldehyde is limited, but its structure suggests potential applications in organic synthesis and medicinal chemistry. The cyclopropyl group can participate in various chemical reactions, offering opportunities for further functionalization and modification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume